S217879

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

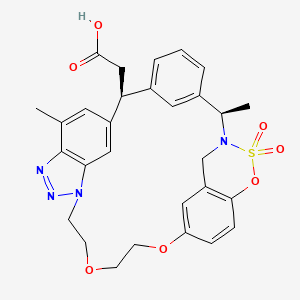

C29H30N4O7S |

|---|---|

分子量 |

578.6 g/mol |

IUPAC 名称 |

2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27λ6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid |

InChI |

InChI=1S/C29H30N4O7S/c1-18-12-22-15-26-29(18)30-31-32(26)8-9-38-10-11-39-24-6-7-27-23(14-24)17-33(41(36,37)40-27)19(2)20-4-3-5-21(13-20)25(22)16-28(34)35/h3-7,12-15,19,25H,8-11,16-17H2,1-2H3,(H,34,35)/t19-,25+/m1/s1 |

InChI 键 |

YWFUTPGAHIFTLF-CLOONOSVSA-N |

手性 SMILES |

C[C@@H]1C2=CC(=CC=C2)[C@@H](C3=CC4=C(C(=C3)C)N=NN4CCOCCOC5=CC6=C(C=C5)OS(=O)(=O)N1C6)CC(=O)O |

规范 SMILES |

CC1C2=CC(=CC=C2)C(C3=CC4=C(C(=C3)C)N=NN4CCOCCOC5=CC6=C(C=C5)OS(=O)(=O)N1C6)CC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

S217879: A Deep Dive into its Mechanism of Action in Non-Alcoholic Steatohepatitis (NASH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of S217879, a novel therapeutic agent for Non-Alcoholic Steatohepatitis (NASH). We will delve into its molecular interactions, downstream signaling effects, and preclinical efficacy, presenting key data in a structured format. This document is intended to provide a comprehensive resource for researchers and professionals in the field of liver diseases and drug development.

Core Mechanism: Disruption of the KEAP1-NRF2 Interaction

This compound is a potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[1][2] Under normal physiological conditions, KEAP1 binds to NRF2 in the cytoplasm, leading to its ubiquitination and subsequent proteasomal degradation.[3]

By binding to the Kelch domain of KEAP1, this compound prevents the sequestration of NRF2, allowing it to translocate to the nucleus.[1][4] In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of target genes. This leads to the upregulation of the antioxidant response and the coordinated regulation of genes involved in detoxification, and metabolic and protein homeostasis.[1][2]

// Inhibition arrow this compound -> KEAP1 [color="#EA4335", style=bold, arrowhead=tee, label="Inhibits Interaction"]; } this compound disrupts the KEAP1-NRF2 interaction, leading to NRF2 nuclear translocation.

Preclinical Efficacy in NASH Models

This compound has been evaluated in two key preclinical mouse models of NASH: the methionine and choline-deficient diet (MCDD) model and the diet-induced obesity (DIO) NASH model.[1][2]

Methionine and Choline-Deficient Diet (MCDD) Model

In the MCDD mouse model, which induces NASH progression, treatment with this compound for two weeks led to a dose-dependent reduction in the NAFLD Activity Score (NAS).[1][2] This was accompanied by a significant increase in the hepatic mRNA levels of Nqo1, a well-established NRF2 target gene and a biomarker of target engagement.[1][2]

| Parameter | Vehicle | This compound (1 mg/kg/day) | This compound (30 mg/kg/day) |

| NAFLD Activity Score (NAS) | High | Reduced | Significantly Reduced |

| Liver Nqo1 mRNA levels | Baseline | Increased | Significantly Increased |

| Table 1: Summary of this compound efficacy in the MCDD mouse model. |

Diet-Induced Obesity (DIO) NASH Model

In the more clinically relevant DIO-NASH mouse model, which recapitulates the metabolic and histological features of human NASH, this compound demonstrated significant therapeutic effects.[1] Treatment resulted in a marked improvement in established liver injury, with a significant reduction in both the NAS and liver fibrosis.[1][2]

| Parameter | Vehicle | This compound (30 mg/kg/day) |

| NAFLD Activity Score (NAS) | High | Significantly Reduced |

| Liver Fibrosis | Established | Significantly Reduced |

| Alanine Aminotransferase (ALT) | Elevated | Significantly Reduced |

| Aspartate Aminotransferase (AST) | Elevated | Significantly Reduced |

| Liver Hydroxyproline | Elevated | Significantly Reduced |

| αSMA staining | Positive | Reduced |

| Col1A1 staining | Positive | Reduced |

| Table 2: Summary of this compound efficacy in the DIO-NASH mouse model. |

Downstream Effects on Gene Expression and Cellular Pathways

RNA-sequencing analysis of liver tissue from this compound-treated DIO-NASH mice revealed significant alterations in the liver transcriptome.[1] The primary effect was the activation of NRF2-dependent gene transcription, leading to the upregulation of the antioxidant response.[1] Concurrently, this compound treatment led to the marked inhibition of key signaling pathways that drive NASH progression, including those related to inflammation and fibrosis.[1][5]

Experimental Protocols

Animal Models

-

MCDD Model: Mice were fed a methionine and choline-deficient diet to induce NASH. This compound was administered for 2 weeks.[1][2]

-

DIO-NASH Model: C57BL/6JRj mice were fed a diet-induced obesity NASH diet for 33 weeks to establish liver injury and fibrosis. Following a baseline liver biopsy for inclusion, mice were randomized to receive either this compound (30 mg/kg, orally, once daily) or vehicle (1% HEC) for 8 weeks while remaining on the DIO-NASH diet.[5][6]

Cell-Based Assays

-

NRF2 Translocation Assay: U2OS cells were used to assess the concentration-dependent translocation of NRF2 in response to this compound.[1]

-

ARE-driven Transcription Assay: HepG2 cells were utilized to measure the activation of Antioxidant Response Element (ARE)-driven transcription following treatment with this compound.[1]

-

ROS Generation Assay: HepG2 cells were pretreated with this compound (1 µM overnight) before being challenged with H2O2 to evaluate the reduction in reactive oxygen species generation.[1]

In Vivo Pharmacodynamics

-

Male C57BL/6 mice received a single oral administration of this compound (30 mg/kg) or vehicle.[1]

-

Drug plasma exposure was quantified over time.[1]

-

NRF2 target engagement in the liver was assessed by measuring Nqo1 mRNA levels via reverse-transcription quantitative PCR at various time points post-administration.[1]

Histological and Biochemical Analysis

-

Histology: Liver sections were stained with Hematoxylin and Eosin (H&E) for NAFLD Activity Score (NAS) assessment and with Sirius Red for fibrosis evaluation. Immunohistochemical staining for alpha-smooth muscle actin (αSMA) and collagen type I alpha 1 (Col1A1) was also performed.[1][7]

-

Biochemical Analysis: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver injury. Liver hydroxyproline content was quantified as a biochemical marker of fibrosis.[1][6]

-

Gene Expression Analysis: RNA-sequencing was performed on liver tissues to determine global changes in gene expression. Reverse-transcription quantitative PCR (RT-qPCR) was used to measure the expression of specific NRF2 target genes.[1]

Conclusion

This compound is a selective activator of the NRF2 pathway that acts by disrupting the inhibitory interaction with KEAP1.[1][2] This mechanism leads to the upregulation of a broad spectrum of antioxidant and cytoprotective genes, while simultaneously suppressing key inflammatory and fibrotic pathways involved in the pathogenesis of NASH.[1] Preclinical studies in relevant mouse models have demonstrated the potential of this compound to resolve steatohepatitis and reduce liver fibrosis, highlighting its promise as a therapeutic agent for patients with NASH.[1][2]

References

- 1. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Role of S217879 in NRF2 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S217879, a potent and selective activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and workflows.

Introduction to this compound and the NRF2 Pathway

Oxidative stress is a key pathological driver in a multitude of chronic diseases, including non-alcoholic steatohepatitis (NASH). The NRF2 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.

This compound is a small molecule activator of the NRF2 pathway. It acts as a protein-protein interaction inhibitor, disrupting the binding of NRF2 to the Kelch domain of KEAP1.[1] This disruption prevents the degradation of NRF2, leading to its accumulation, nuclear translocation, and the subsequent transcription of NRF2 target genes.[1][2][3] this compound has demonstrated significant therapeutic potential in preclinical models of NASH, where it has been shown to reduce disease progression and liver fibrosis.[1]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound in activating the NRF2 pathway.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System | Reference |

| Binding Affinity (SPR Kd) | 4.15 nM | KEAP1 Kelch domain | [1][3] |

| Nqo1 Gene Expression (EC50) | 16 nM | Human Peripheral Blood Mononuclear Cells (hPBMCs) | [1] |

| NRF2 Nuclear Translocation (EC50) | 23 nM | U2OS cells | [4] |

| ARE Reporter Gene Activation (EC50) | 18 nM | HepG2 cells | [4] |

Table 2: In Vivo Efficacy of this compound in a NASH Model

| Animal Model | Treatment Dose | Outcome | Reference |

| MCDD Mice | 30 mg/kg, PO, QD | Reduced NASH progression in a dose-dependent manner. | [1] |

| DIO NASH Mice | 30 mg/kg, PO, QD | Reduced NASH progression and liver fibrosis. | [1] |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the NRF2 signaling pathway and the mechanism by which this compound activates this pathway.

References

- 1. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

S217879: A Technical Whitepaper on the Disruption of the KEAP1-NRF2 Interaction for the Treatment of Non-Alcoholic Steatohepatitis (NASH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key pathological driver in the progression of non-alcoholic steatohepatitis (NASH). The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress, making it a prime therapeutic target. This document provides a detailed technical overview of S217879, a potent and selective small molecule inhibitor of the KEAP1-NRF2 protein-protein interaction (PPI). By disrupting this interaction, this compound unleashes the transcriptional activity of NRF2, leading to the upregulation of a broad spectrum of cytoprotective genes. This guide summarizes the quantitative data supporting the potency and selectivity of this compound, details the experimental protocols used for its characterization, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction: The KEAP1-NRF2 Axis in NASH

Under basal conditions, the Cullin-3 (CUL3)-based E3 ubiquitin ligase adaptor protein, KEAP1, sequesters the transcription factor NRF2 in the cytoplasm, targeting it for ubiquitination and subsequent proteasomal degradation.[1] This process maintains low intracellular levels of NRF2. In the presence of oxidative or electrophilic stress, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts its interaction with NRF2.[1] This allows NRF2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. These genes encode a wide array of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][3]

In NASH, chronic metabolic stress and lipid accumulation lead to excessive production of reactive oxygen species (ROS), overwhelming the endogenous antioxidant capacity and contributing to hepatocellular injury, inflammation, and fibrosis. By activating the NRF2 pathway, this compound offers a therapeutic strategy to restore redox homeostasis and mitigate the downstream pathological consequences of oxidative stress in the liver.

Quantitative Data Summary

This compound has been characterized through a series of in vitro and cellular assays to quantify its binding affinity for KEAP1 and its potency in activating the NRF2 signaling pathway. The key quantitative metrics are summarized in the tables below.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Assay | Source |

| Kd (to KEAP1 Kelch domain) | 4.15 nM | Surface Plasmon Resonance (SPR) | [4][5] |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | Value | Assay | Source |

| EC50 (NRF2 Nuclear Translocation) | U2OS | 23 nM | Beta Galactosidase Complementation | [6] |

| EC50 (ARE-driven Transcription) | HepG2 | 18 nM | ARE-Luciferase Reporter | [4][5][6] |

| EC50 (Nqo1 Gene Expression) | hPBMCs | 16 nM | RT-qPCR | [4][5][6] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the KEAP1-NRF2 signaling pathway and the mechanism by which this compound activates NRF2.

References

- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]

- 6. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

S217879: A Novel NRF2 Activator for the Treatment of Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

S217879 is a potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a master regulator of cellular antioxidant and anti-inflammatory responses. By disrupting the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), this compound unleashes the therapeutic potential of NRF2 for metabolic diseases, particularly non-alcoholic steatohepatitis (NASH). Preclinical studies have demonstrated the efficacy of this compound in reducing steatosis, inflammation, and fibrosis in relevant animal models of NASH. This technical guide provides a comprehensive overview of the mechanism of action, key preclinical data, and detailed experimental methodologies related to this compound.

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. NAFLD can progress to a more severe form, non-alcoholic steatohepatitis (NASH), which is characterized by liver inflammation and fibrosis and can lead to cirrhosis and hepatocellular carcinoma. Oxidative stress is a key pathogenic driver in the progression of NASH.[1] The NRF2 signaling pathway plays a crucial role in protecting cells from oxidative stress and inflammation, making it an attractive therapeutic target for NASH and other metabolic disorders.[1][2]

This compound is a novel, orally bioavailable small molecule designed to selectively activate the NRF2 pathway by disrupting the protein-protein interaction between NRF2 and KEAP1.[2][3] This guide summarizes the current scientific knowledge on this compound, with a focus on its therapeutic potential for metabolic diseases.

Mechanism of Action: The NRF2-KEAP1 Signaling Pathway

Under basal conditions, NRF2 is sequestered in the cytoplasm by its inhibitor, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the release of NRF2. Liberated NRF2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory responses.

This compound is a non-covalent inhibitor that binds to the Kelch domain of KEAP1, the same domain that binds to NRF2.[2][4] This competitive binding prevents the interaction between KEAP1 and NRF2, leading to the stabilization and nuclear translocation of NRF2, and subsequent activation of the NRF2-dependent antioxidant response.[2]

Caption: Mechanism of action of this compound on the NRF2-KEAP1 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System | Reference |

| KEAP1 Binding Affinity (SPR Kd) | 4.15 nM | Surface Plasmon Resonance | [2] |

| Nqo1 Gene Expression (EC50) | 16 nM | Human Peripheral Blood Mononuclear Cells (hPBMCs) | [2] |

Table 2: In Vivo Efficacy of this compound in NASH Models

| Model | Treatment | Duration | Key Findings | Reference |

| Methionine and Choline-Deficient Diet (MCDD) Mice | This compound | 2 weeks | Dose-dependent reduction in NAFLD Activity Score (NAS) | [2][3] |

| Diet-Induced Obesity (DIO) NASH Mice | 30 mg/kg, PO, QD | 8 weeks | Significant reduction in NAS and liver fibrosis | [2][5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound. While detailed, step-by-step protocols are often proprietary, the following descriptions are based on the available scientific literature and standard laboratory practices.

In Vitro Assays

4.1.1. Surface Plasmon Resonance (SPR) for KEAP1 Binding Affinity

-

Objective: To determine the binding affinity (Kd) of this compound to the Kelch domain of KEAP1.

-

General Protocol:

-

Recombinant human KEAP1 Kelch domain is immobilized on a sensor chip.

-

A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.

-

The binding and dissociation of this compound to KEAP1 are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

The resulting sensorgrams are fitted to a suitable binding model to calculate the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) is derived (Kd = koff/kon).

-

-

Note: The specific SPR instrument, chip type, immobilization chemistry, and buffer conditions used for this compound are not publicly available.

4.1.2. NRF2 Nuclear Translocation Assay

-

Objective: To assess the ability of this compound to induce the translocation of NRF2 from the cytoplasm to the nucleus.

-

General Protocol (using a reporter system like the PathHunter® U2OS Keap1-NRF2 assay):

-

U2OS cells stably expressing a β-galactosidase enzyme fragment-tagged NRF2 and a complementing fragment in the nucleus are used.

-

Cells are treated with varying concentrations of this compound.

-

Upon NRF2 translocation to the nucleus, the two enzyme fragments combine to form an active β-galactosidase enzyme.

-

A substrate for β-galactosidase is added, and the resulting chemiluminescent signal is measured, which is proportional to the extent of NRF2 nuclear translocation.

-

4.1.3. Nqo1 Gene Expression Assay in hPBMCs

-

Objective: To measure the functional activation of the NRF2 pathway by quantifying the expression of a downstream target gene, Nqo1.

-

General Protocol:

-

Primary human peripheral blood mononuclear cells (hPBMCs) are isolated from whole blood.

-

Cells are treated with a range of concentrations of this compound for a specified time (e.g., 6 hours).

-

Total RNA is extracted from the cells.

-

The expression level of Nqo1 mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

The EC50 value is calculated from the dose-response curve.

-

In Vivo Models of NASH

Caption: Experimental workflow for evaluating this compound in preclinical NASH models.

4.2.1. Methionine and Choline-Deficient Diet (MCDD) Mouse Model

-

Objective: To induce a rapid NASH-like phenotype in mice, characterized by steatosis, inflammation, and fibrosis, for initial efficacy screening.

-

General Protocol:

-

Mice (e.g., C57BL/6J strain) are fed a diet deficient in methionine and choline.

-

This diet disrupts hepatic lipid metabolism and induces oxidative stress, leading to the development of NASH features within a few weeks.[6]

-

This compound or vehicle is administered to the mice for the specified duration.

-

At the end of the study, livers are harvested for histological analysis to determine the NAFLD Activity Score (NAS), which grades the severity of steatosis, lobular inflammation, and hepatocellular ballooning.

-

4.2.2. Diet-Induced Obesity (DIO) NASH Mouse Model

-

Objective: To utilize a more clinically relevant model of NASH that develops in the context of obesity and metabolic syndrome.

-

General Protocol:

-

Mice (e.g., C57BL/6J strain) are fed a "Western-style" diet that is high in fat (especially trans-fat), fructose, and cholesterol for an extended period (e.g., 33 weeks) to induce obesity, insulin resistance, and a progressive NASH phenotype with fibrosis.[5][7]

-

A liver biopsy may be performed to confirm the presence of NASH and fibrosis before initiating treatment.[5]

-

Mice are then treated with this compound or vehicle while continuing the specialized diet.

-

Efficacy is assessed through a comprehensive analysis including:

-

Histology: H&E staining for NAS and Picrosirius Red staining for collagen deposition to assess fibrosis.[5]

-

Biochemistry: Measurement of plasma levels of liver enzymes (ALT, AST) and liver triglycerides.[5]

-

Gene Expression: RNA sequencing of liver tissue to analyze the transcriptional changes induced by this compound, particularly the activation of NRF2 target genes and the modulation of inflammatory and fibrotic pathways.

-

-

4.2.3. RNA Sequencing of Liver Tissue

-

Objective: To obtain a global view of the changes in gene expression in the liver in response to this compound treatment.

-

General Protocol:

-

Total RNA is extracted from liver tissue samples.

-

The quality and quantity of the RNA are assessed.

-

An RNA-sequencing library is prepared, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

The library is sequenced using a high-throughput sequencing platform.

-

The resulting sequencing data is processed and analyzed to identify differentially expressed genes between the this compound-treated and vehicle-treated groups.

-

Conclusion and Future Directions

This compound is a promising therapeutic agent for metabolic diseases, particularly NASH, with a well-defined mechanism of action centered on the selective activation of the NRF2 pathway. Preclinical data have demonstrated its ability to mitigate key features of NASH, including steatosis, inflammation, and fibrosis. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human patients with metabolic diseases. The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Choosing Diet Based NASH Models [jax.org]

- 7. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ensitrelvir (S-217879)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ensitrelvir (coded S-217879) is a novel, orally administered antiviral agent developed for the treatment of COVID-19. It functions as a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme critical for viral replication. This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ensitrelvir, drawing from key preclinical and clinical studies. The information presented herein is intended to support further research and development efforts related to this compound. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Pharmacodynamics: Mechanism of Action and In Vitro/In Vivo Activity

Ensitrelvir targets the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the proteolytic processing of viral polyproteins into functional non-structural proteins, which are necessary for viral replication and transcription. By inhibiting 3CLpro, ensitrelvir effectively halts the viral life cycle.

Signaling Pathway: SARS-CoV-2 Replication and Inhibition by Ensitrelvir

The replication of SARS-CoV-2 is a multi-step process that begins with the entry of the virus into the host cell and culminates in the release of new viral particles. Ensitrelvir intervenes at a critical step in this pathway.

In Vitro Activity

Ensitrelvir has demonstrated potent antiviral activity against various SARS-CoV-2 variants in vitro.

| Parameter | Value | Cell Line | Reference |

| IC₅₀ (3CLpro) | 13.2 nM | - | [1] |

| EC₅₀ (vs. Omicron BA.1.18) | 0.29 ± 0.05 µM | VeroE6/TMPRSS2 | [2] |

| EC₅₀ (vs. Omicron BA.2) | 0.48 µM | VeroE6/TMPRSS2 | [2] |

| EC₉₀ (vs. Omicron BE.1) | 60.1 nM | hAEC | [2] |

| EC₉₀ (vs. Omicron XBB.1.5) | 60.1 nM | hAEC | [2] |

Preclinical In Vivo Pharmacodynamics

Studies in a delayed-treatment mouse model of SARS-CoV-2 infection have shown a dose-dependent reduction in lung viral titers with ensitrelvir treatment.[3][4]

| Dose Regimen | Route | Viral Titer Reduction in Lungs (vs. Vehicle) | Reference |

| 16 mg/kg once daily for 2 days | Oral | Significant | [4] |

| 8 mg/kg twice daily for 2 days | Oral | Significant | [4] |

| 8 mg/kg thrice daily for 2 days | Oral | Significant | [4] |

Pharmacokinetic/pharmacodynamic analyses in these models revealed that the area under the concentration-time curve (AUC), the plasma concentration at 48 hours post-first administration (C₄₈h), and the total time above the target plasma concentration were predictive of viral titer reduction.[3][4]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of ensitrelvir has been characterized in Phase 1, 2, and 3 clinical trials involving healthy volunteers and patients with COVID-19.

Pharmacokinetic Parameters in Healthy Volunteers

Following single oral doses in healthy male participants, ensitrelvir exhibited approximately dose-proportional increases in plasma exposure.[5][6][7]

| Dose | Cmax (µg/mL) | AUC₀-inf (µg·h/mL) | Tmax (h) | t½ (h) |

| 20 mg | 1.15 | 40.5 | 2.0 | 42.2 |

| 70 mg | 3.52 | 135 | 2.5 | 44.8 |

| 250 mg | 10.1 | 385 | 2.5 | 48.1 |

| 500 mg | 15.6 | 600 | 4.0 | 46.3 |

| 1000 mg | 22.8 | 913 | 4.0 | 45.9 |

| 2000 mg | 30.8 | 1330 | 4.0 | 47.5 |

Data are geometric means. Tmax is presented as median.[5]

Multiple-dose administration of ensitrelvir demonstrated a favorable pharmacokinetic profile supporting once-daily dosing.[5][8]

| Dose Regimen (Loading/Maintenance) | Population | Day | Cmax (µg/mL) | AUC₀-τ (µg·h/mL) | t½ (h) |

| 375 mg/125 mg | Japanese Female | 1 | 21.0 | 344.9 | - |

| 5 | 25.0 | 478.7 | 56.1 | ||

| 750 mg/250 mg | Japanese Female | 1 | 35.8 | 610.9 | - |

| 5 | 47.9 | 933.8 | 58.9 | ||

| 375 mg/125 mg | White Participants | 1 | 19.7 | 325.0 | - |

| 5 | 24.8 | 475.5 | 55.4 | ||

| 375 mg/125 mg | Japanese Elderly | 1 | 19.7 | 319.2 | - |

| 5 | 23.8 | 446.1 | 54.3 |

Data are geometric means.[8]

Pharmacokinetics in Patients with COVID-19

A population pharmacokinetic analysis was conducted using data from healthy participants and patients with COVID-19 from the SCORPIO-SR study.[9][10] A two-compartment model with first-order absorption best described the plasma concentration data. Body weight was identified as a significant covariate for clearance and volume of distribution.[9][10] However, the antiviral effect was found to be independent of ensitrelvir exposure within the therapeutic dose range.[9][10]

Effect of Food

Administration of ensitrelvir with a high-fat meal resulted in a delayed Tmax, but no clinically significant effect on Cmax or AUC, suggesting that it can be administered without regard to meals.[5][8]

| Parameter | Fed/Fasted Ratio (90% CI) |

| Cmax | 0.9320 (0.8134–1.0679) |

| AUC₀-last | 1.2435 (1.1400–1.3564) |

| AUC₀-∞ | 1.2447 (1.1396–1.3596) |

Data from a single 375 mg dose.[8]

Metabolism and Excretion

Ensitrelvir is eliminated to some extent through urine, with 12.9% to 21.8% of the administered dose recovered as unchanged drug in urine after a single dose.[7] In vitro studies have shown that ensitrelvir is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[11]

Experimental Protocols

In Vitro 3CL Protease Inhibition Assay

This protocol describes a typical fluorescence resonance energy transfer (FRET)-based assay to determine the IC₅₀ of ensitrelvir against SARS-CoV-2 3CLpro.[1]

Protocol Steps:

-

Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 7.5), recombinant SARS-CoV-2 3CL protease, and a FRET-based peptide substrate.

-

Compound Dilution: Perform a serial dilution of ensitrelvir in DMSO.

-

Reaction Setup: In a microplate, add the diluted ensitrelvir or DMSO (vehicle control).

-

Enzyme Addition: Add the 3CL protease to each well, except for the negative control wells.

-

Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantification of Ensitrelvir in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ensitrelvir in human plasma.

Protocol Steps:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled ensitrelvir).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a suitable C18 column for chromatographic separation. The mobile phase typically consists of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) run in a gradient elution.

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for ensitrelvir and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of ensitrelvir to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of ensitrelvir in the unknown samples by interpolation from the calibration curve.

-

Preclinical In Vivo Efficacy Study in a Mouse Model

This protocol describes a delayed-treatment mouse model to evaluate the in vivo antiviral efficacy of ensitrelvir.[3]

Protocol Steps:

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c).

-

Viral Infection: Intranasally infect the mice with a standardized dose of a SARS-CoV-2 variant.

-

Treatment Groups: After a specified delay (e.g., 24 hours post-infection), randomize the mice into different treatment groups (vehicle control and various doses of ensitrelvir).

-

Drug Administration: Administer ensitrelvir or vehicle orally according to the planned dosing schedule (e.g., once or twice daily for a set number of days).

-

Monitoring and Sample Collection: Monitor the mice for clinical signs of illness (e.g., weight loss) and collect lung tissue at the end of the study.

-

Viral Load Quantification: Homogenize the lung tissue and determine the viral titer using a plaque assay or quantify viral RNA levels by RT-qPCR.

Phase 3 Clinical Trial (SCORPIO-SR) Protocol

The SCORPIO-SR trial was a multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of ensitrelvir in patients with mild-to-moderate COVID-19.[12][13]

Protocol Steps:

-

Patient Population: Enroll patients aged 12 to <70 years with mild-to-moderate COVID-19 within 120 hours of a positive viral test.[13]

-

Randomization: Randomize patients in a 1:1:1 ratio to receive ensitrelvir 125 mg, ensitrelvir 250 mg, or placebo.[13]

-

Dosing Regimen:

-

Primary Endpoint: Time to resolution of a composite of 5 characteristic symptoms of SARS-CoV-2 Omicron infection.[12][13]

-

Key Secondary Endpoints: Change from baseline in SARS-CoV-2 viral RNA on Day 4 and time to the first negative SARS-CoV-2 viral titer.[12]

-

Follow-up: Monitor patients for safety and efficacy outcomes up to Day 28.[13]

Conclusion

Ensitrelvir (S-217879) is a promising oral antiviral agent with a well-defined mechanism of action against SARS-CoV-2. It exhibits potent in vitro and in vivo antiviral activity. Clinical studies have demonstrated a favorable pharmacokinetic profile that supports once-daily dosing, with no significant food effect. The safety and efficacy of ensitrelvir have been established in Phase 3 clinical trials. This comprehensive guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of ensitrelvir to aid researchers and drug development professionals in their ongoing efforts to combat COVID-19.

References

- 1. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Population Pharmacokinetics of Ensitrelvir in Healthy Participants and Participants with SARS-CoV-2 Infection in the SCORPIO-SR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase 1 Study of Ensitrelvir Fumaric Acid Tablets Evaluating the Safety, Pharmacokinetics and Food Effect in Healthy Adult Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Population Pharmacokinetics of Ensitrelvir in Healthy Participants and Participants with SARS-CoV-2 Infection in the SCORPIO-SR Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medrxiv.org [medrxiv.org]

- 12. c19early.org [c19early.org]

- 13. Efficacy and Safety of 5-Day Oral Ensitrelvir for Patients With Mild to Moderate COVID-19: The SCORPIO-SR Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of S217879 Beyond KEAP1

For Researchers, Scientists, and Drug Development Professionals

Abstract: S217879 is a potent and highly selective activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. Its primary mechanism of action involves the disruption of the protein-protein interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). While KEAP1 is the direct and principal cellular target of this compound, its therapeutic effects are mediated through a cascade of downstream cellular pathways and processes that are consequentially modulated. This technical guide provides a comprehensive overview of the cellular targets of this compound, with a focus on the pathways and molecular players affected beyond the initial binding to KEAP1. We present quantitative data on its selectivity, detail the experimental protocols for target identification and pathway analysis, and provide visual representations of the key signaling networks.

Primary Target and Selectivity

This compound is engineered to bind with high affinity to the Kelch domain of KEAP1, preventing the ubiquitination and subsequent proteasomal degradation of NRF2. This leads to the accumulation of NRF2, its translocation to the nucleus, and the activation of antioxidant response element (ARE)-driven gene expression.

Quantitative Data on this compound Selectivity:

A critical aspect of the pharmacological profile of this compound is its high selectivity for KEAP1. In a broad selectivity panel, this compound was tested at a concentration of 10 µM against 110 different targets.[1][2] The results demonstrated a remarkable lack of significant off-target binding or activity, underscoring the specificity of this compound for the KEAP1-NRF2 axis.[2]

| Parameter | Value | Source |

| Binding Affinity (SPR Kd) to KEAP1 Kelch domain | 4.15 nM | [1] |

| Concentration for Selectivity Panel Screening | 10 µM | [1][2] |

| Number of Targets in Selectivity Panel | 110 | [1][2] |

| Significant Off-Target Activity | None reported | [2] |

Cellular Pathways Modulated by this compound Beyond KEAP1

The therapeutic potential of this compound in metabolic diseases such as non-alcoholic steatohepatitis (NASH) and liver fibrosis stems from the downstream consequences of NRF2 activation. These effects can be considered indirect "targeting" of various cellular pathways.

2.1. Antioxidant Response and Detoxification:

The most prominent effect of this compound-mediated NRF2 activation is the upregulation of a battery of genes involved in cellular defense against oxidative stress.

-

Key Genes Upregulated:

2.2. Anti-inflammatory Signaling:

This compound has demonstrated potent anti-inflammatory properties.[4][6] This is achieved through the NRF2-mediated suppression of pro-inflammatory signaling pathways.

-

Key Pathways Inhibited:

2.3. Regulation of Lipid Metabolism and Steatosis:

In the context of metabolic liver disease, this compound influences lipid homeostasis.

-

Key Effects:

2.4. Anti-fibrotic Activity:

This compound has been shown to reduce liver fibrosis in preclinical models.[2][4]

-

Key Markers Reduced:

-

Key Pathways Inhibited:

-

Transforming growth factor-β (TGF-β) signaling[3]

-

2.5. Modulation of Autophagy and Cellular Homeostasis:

This compound has been observed to enhance autophagic flux in human precision-cut liver slices (PCLS).[3] This contributes to the restoration of cellular homeostasis.

Experimental Protocols

3.1. Surface Plasmon Resonance (SPR) for Binding Affinity:

-

Objective: To determine the binding affinity (Kd) of this compound to the KEAP1 Kelch domain.

-

Methodology:

-

Immobilize recombinant human KEAP1 Kelch domain on a sensor chip.

-

Prepare a series of concentrations of this compound in a suitable running buffer.

-

Inject the this compound solutions over the sensor chip surface.

-

Measure the change in resonance units over time to determine the association and dissociation rates.

-

Calculate the equilibrium dissociation constant (Kd) from the kinetic parameters.

-

3.2. Broad Selectivity Panel Screening:

-

Objective: To assess the off-target binding profile of this compound.

-

Methodology:

-

Utilize a commercial service that offers a panel of radioligand binding assays for a wide range of receptors, ion channels, transporters, and enzymes (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Submit this compound for screening at a fixed concentration (e.g., 10 µM).

-

The percentage of inhibition of radioligand binding is determined for each target.

-

Results are analyzed to identify any significant off-target interactions, typically defined as >50% inhibition.

-

3.3. Gene Expression Analysis (qRT-PCR):

-

Objective: To quantify the expression of NRF2 target genes (e.g., NQO1) in response to this compound treatment.

-

Methodology:

-

Treat cells (e.g., HepG2, primary human peripheral blood mononuclear cells) or tissues with this compound or vehicle control for a specified time.

-

Isolate total RNA using a suitable method (e.g., TRIzol reagent).

-

Synthesize cDNA from the RNA template using reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for the target genes and a housekeeping gene for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

3.4. RNA-Sequencing Analysis:

-

Objective: To obtain a global view of the transcriptomic changes induced by this compound.

-

Methodology:

-

Treat animal models (e.g., DIO NASH mice) with this compound or vehicle.

-

Isolate high-quality RNA from liver tissue.

-

Prepare sequencing libraries from the RNA samples.

-

Sequence the libraries using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Perform bioinformatic analysis of the sequencing data, including differential gene expression analysis and pathway enrichment analysis (e.g., Gene Set Enrichment Analysis).

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Downstream cellular effects of this compound.

References

- 1. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]

- 2. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new NRF2 activator for the treatment of human metabolic dysfunction-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for S217879, a Potent NRF2 Activator, in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

S217879 is a highly potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. It functions by binding to the Kelch domain of Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[1] This interaction disrupts the KEAP1-NRF2 complex, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the transcription of a wide array of cytoprotective and anti-inflammatory genes.

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its mechanism of action and functional effects in various cell-based assays.

Data Presentation

The following table summarizes the quantitative data for the in vitro activity of this compound across key assays.

| Assay | Cell Line | Parameter | Value | Reference |

| NRF2 Nuclear Translocation | U2OS | EC50 | 23 nM | [2] |

| ARE-driven Transcription | HepG2 | EC50 | 18 nM | [2] |

| Nqo1 Gene Expression | hPBMCs | EC50 | 16 nM | |

| Inhibition of LPS-induced IL-1β Release | hPBMCs | IC50 | 11 nM | |

| Inhibition of LPS-induced IL-6 Release | hPBMCs | IC50 | 13 nM | |

| Inhibition of LPS-induced MCP-1 Release | hPBMCs | IC50 | 3 nM |

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of this compound-mediated NRF2 activation.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

General Cell Culture Protocols

a) U2OS Cell Culture

-

Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1.5 mM L-Glutamine.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Renew medium 2-3 times per week. Passage cells at 80-90% confluency. Wash with PBS (Ca2+/Mg2+ free) and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend in fresh growth medium and split at a ratio of 1:3 to 1:6.

b) HepG2 Cell Culture

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Renew medium every 2-3 days. Passage cells at approximately 80% confluency. Wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with medium containing FBS and split at a ratio of 1:4 to 1:8.

c) Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture

-

Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

-

Culture Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Plating: After isolation and washing, resuspend PBMCs in culture medium and count. Adjust cell density as required for specific assays.

NRF2 Nuclear Translocation Assay (U2OS Cells)

This protocol is based on a β-galactosidase complementation assay, a method used to monitor protein-protein interactions. In this context, it is adapted to measure the translocation of NRF2 to the nucleus.

-

Principle: NRF2 is fused to a small fragment of β-galactosidase, and a nuclear-localized protein is fused to the complementary fragment. When this compound induces NRF2 translocation into the nucleus, the two fragments of β-galactosidase come into proximity, complement each other, and form an active enzyme. The enzyme activity, measured by a luminescent substrate, is proportional to the extent of NRF2 translocation.

-

Procedure:

-

Seed U2OS cells, stably or transiently expressing the NRF2 and nuclear-localized β-galactosidase fragment fusion constructs, in a 96-well plate.

-

Incubate for 24 hours to allow for cell adherence.

-

Prepare a serial dilution of this compound in assay medium.

-

Treat the cells with the this compound dilutions and incubate for a predetermined time (e.g., 6 hours).

-

Lyse the cells and add the β-galactosidase substrate.

-

Measure luminescence using a plate reader.

-

Calculate the EC50 value from the dose-response curve.

-

ARE-Driven Reporter Gene Assay (HepG2 Cells)

This assay quantifies the activation of the NRF2 pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter element.

-

Procedure:

-

Seed HepG2 cells stably expressing an ARE-luciferase reporter construct into a 96-well plate at a density of approximately 40,000 cells per well.

-

Incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for 16-24 hours.

-

Lyse the cells and add the luciferase substrate.

-

Measure luminescence.

-

Determine the fold induction of luciferase activity relative to vehicle-treated control cells and calculate the EC50 value.

-

Nqo1 Gene Expression Analysis (Human PBMCs) by RT-qPCR

This protocol measures the this compound-induced upregulation of NAD(P)H quinone dehydrogenase 1 (NQO1), a canonical NRF2 target gene.

-

Procedure:

-

Isolate human PBMCs and seed them in a 24-well plate.

-

Treat the cells with various concentrations of this compound for 6 hours.

-

Harvest the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using SYBR Green or TaqMan probes with primers specific for NQO1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the qPCR data using the ΔΔCt method to determine the fold change in Nqo1 expression relative to the vehicle control.

-

Calculate the EC50 value from the dose-response curve.

-

Inhibition of LPS-Induced Cytokine Release (Human PBMCs)

This assay assesses the anti-inflammatory effects of this compound.

-

Procedure:

-

Isolate and seed human PBMCs in a 96-well plate.

-

Pre-treat the cells with a serial dilution of this compound for 4 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubate for an appropriate time (e.g., 16-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentrations of cytokines (e.g., IL-1β, IL-6, MCP-1) in the supernatant using ELISA or a multiplex immunoassay.

-

Calculate the percentage of inhibition of cytokine release compared to the LPS-only treated control and determine the IC50 values.

-

References

How to dissolve and prepare S217879 for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

S217879 is a potent and selective activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2][3][4][5] It functions by disrupting the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[1][2][3] This disruption allows NRF2 to translocate to the nucleus and activate the expression of a wide array of antioxidant and cytoprotective genes. These application notes provide detailed protocols for the dissolution and preparation of this compound for both in vitro and in vivo experiments.

Chemical Properties and Storage

| Property | Value |

| Molecular Weight | 578.64 g/mol |

| Formula | C₂₉H₃₀N₄O₇S |

| Appearance | Solid powder |

| Storage (Solid) | -20°C for up to 12 months, 4°C for up to 6 months |

| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month |

Dissolution Protocols

For In Vitro Experiments

This compound is soluble in dimethyl sulfoxide (DMSO).[2] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration.

Materials:

-

This compound powder

-

Anhydrous/sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Protocol for Preparing a 10 mM Stock Solution:

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.5786 mg of this compound.

-

Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mM stock solution, add 100 µl of DMSO for every 0.5786 mg of this compound.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Important Considerations for In Vitro Use:

-

The final concentration of DMSO in the cell culture medium should be kept low, typically ≤0.1%, to avoid solvent-induced cytotoxicity.[1]

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

For In Vivo Experiments

For oral administration in animal models, this compound can be formulated as a suspension in 1% Hydroxyethyl cellulose (HEC).[1]

Materials:

-

This compound powder

-

Hydroxyethyl cellulose (HEC)

-

Sterile water or saline

-

Mortar and pestle or homogenizer

-

Stir plate and magnetic stir bar

Protocol for Preparing a 1 mg/mL Suspension in 1% HEC:

-

Prepare 1% HEC Vehicle:

-

Add 1 g of HEC powder to 100 ml of sterile water or saline.

-

Stir the mixture vigorously using a stir plate and magnetic stir bar until the HEC is fully dissolved. This may take some time and gentle heating can be applied to facilitate dissolution.

-

Allow the solution to cool to room temperature before use.

-

-

Prepare this compound Suspension:

-

Weigh the required amount of this compound. For a 1 mg/mL suspension, use 1 mg of this compound for every 1 ml of 1% HEC vehicle.

-

Triturate the this compound powder in a mortar with a small amount of the 1% HEC vehicle to create a smooth paste.

-

Gradually add the remaining 1% HEC vehicle while continuously mixing to ensure a uniform suspension.

-

Alternatively, a homogenizer can be used for a more uniform particle size distribution.

-

-

Administration:

-

The suspension should be administered immediately after preparation.

-

Ensure the suspension is well-mixed before each administration.

-

The typical route of administration is oral gavage.

-

Experimental Protocols

In Vitro NRF2 Activation Assay in HepG2 Cells

This protocol describes how to assess the activation of the NRF2 pathway by this compound in HepG2 cells by measuring the expression of a downstream target gene, NQO1.

| Parameter | Value |

| Cell Line | HepG2 (Human hepatocellular carcinoma) |

| Assay | NQO1 mRNA expression (qRT-PCR) |

| This compound Concentration Range | 1 nM - 10 µM |

| Incubation Time | 6 hours |

| Vehicle Control | 0.1% DMSO in culture medium |

Workflow:

In Vitro Experimental Workflow

In Vivo Efficacy Study in a Mouse Model of NASH

This protocol outlines a general procedure for evaluating the efficacy of this compound in a diet-induced mouse model of non-alcoholic steatohepatitis (NASH).

| Parameter | Value |

| Animal Model | C57BL/6J mice on a high-fat, high-cholesterol, high-fructose diet |

| Route of Administration | Oral gavage |

| Dosage | 1 - 30 mg/kg/day |

| Vehicle | 1% Hydroxyethyl cellulose (HEC) |

| Treatment Duration | 8 weeks |

Workflow:

In Vivo Experimental Workflow

Mechanism of Action: NRF2 Signaling Pathway

Under basal conditions, NRF2 is sequestered in the cytoplasm by KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound disrupts the NRF2-KEAP1 interaction, leading to the stabilization and nuclear accumulation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby inducing their transcription.

This compound Mechanism of Action

References

- 1. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes: Western Blot Protocol for Monitoring NRF2 Activation by S217879

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to detect the activation of Nuclear factor erythroid 2-related factor 2 (NRF2) in response to the potent and selective activator, S217879.

Introduction

Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates the cellular antioxidant response. Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3] The compound this compound is a potent and selective NRF2 activator.[4][5][6] It functions by binding to the Kelch domain of KEAP1, thereby disrupting the KEAP1-NRF2 interaction.[4] This disruption prevents NRF2 degradation, leading to its stabilization and translocation into the nucleus.[1][7] In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes.[2][7]

This protocol details the use of Western blotting to monitor the hallmark of NRF2 activation: its accumulation in the nucleus. This is achieved through the separation of cytoplasmic and nuclear fractions of cellular proteins.

Signaling Pathway of this compound-Mediated NRF2 Activation

Caption: this compound disrupts KEAP1-NRF2 interaction, leading to NRF2's nuclear translocation and target gene expression.

Experimental Protocols

Part 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., HepG2, U2OS) at an appropriate density in a suitable culture vessel and allow them to adhere overnight.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. It has been shown that this compound can induce a concentration-dependent increase in NRF2 translocation in U2OS cells with an EC50 of 23 nM.[5]

-

Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubation: Incubate the cells for a predetermined period (e.g., 4-6 hours) to allow for NRF2 activation and nuclear translocation.

Part 2: Nuclear and Cytoplasmic Fractionation

This protocol is a generalized procedure; commercially available kits for nuclear and cytoplasmic extraction are also widely used and recommended.[8]

-

Cell Harvesting: After treatment, wash the cells with ice-cold PBS. Harvest the cells by scraping or trypsinization.

-

Cell Lysis: Centrifuge the cell suspension and resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer.

-

Homogenization: Incubate the cell suspension on ice to allow the cells to swell. Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.[9]

-

Isolation of Cytoplasmic Fraction: Centrifuge the homogenate at a low speed (e.g., 700-800 x g) to pellet the nuclei. The resulting supernatant is the cytoplasmic fraction.

-

Isolation of Nuclear Fraction: Wash the nuclear pellet with a wash buffer. Resuspend the pellet in a nuclear extraction buffer.

-

Nuclear Lysis: Incubate the nuclear suspension on ice with intermittent vortexing to lyse the nuclei and release nuclear proteins.

-

Final Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) to pellet the nuclear debris. The supernatant contains the nuclear proteins.[8]

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a suitable protein assay, such as the BCA assay.

Part 3: Western Blotting

-

Sample Preparation: Mix the protein lysates (cytoplasmic and nuclear fractions) with Laemmli sample buffer and heat to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NRF2 overnight at 4°C with gentle agitation. Also, probe separate blots or strip and re-probe the same blot for loading controls.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

-

Data Analysis: Capture the image of the blot and perform densitometric analysis to quantify the protein band intensities. Normalize the NRF2 band intensity to the respective loading control for each fraction.

Data Presentation

Table 1: Recommended Reagents and Conditions for Western Blotting

| Reagent/Parameter | Recommendation | Source/Citation |

| Primary Antibodies | ||

| NRF2 | 1:1000 dilution | Abcam (ab62352)[8] |

| Histone H3 (Nuclear Loading Control) | 1:1000 dilution | Cell Signaling Technology (D1H2)[8] |

| β-actin (Cytoplasmic Loading Control) | 1:15,000 dilution | Sigma-Aldrich[8] |

| Protein Loading Amount | 20 µg per lane | [8] |

| Detection System | Chemiluminescence (ECL) | Amersham[8] |

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]

- 4. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]

- 5. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Over-activation of the Nrf2-Antioxidant Response Element Pathway in Hepatocytes Decreases Hepatic Ischemia Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]

- 9. protocols.io [protocols.io]

Application Notes and Protocols for qPCR Analysis of NRF2 Target Genes Following S217879 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

S217879 is a potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2] Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound disrupts the NRF2-KEAP1 interaction, leading to the stabilization and nuclear translocation of NRF2.[1] In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective genes. This application note provides a comprehensive guide to analyzing the induction of key NRF2 target genes in response to this compound treatment using quantitative polymerase chain reaction (qPCR).

The NRF2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its activation leads to the upregulation of genes involved in detoxification, antioxidant synthesis, and inflammation modulation. Consequently, pharmacological activation of NRF2 by compounds like this compound is a promising therapeutic strategy for a variety of diseases, including non-alcoholic steatohepatitis (NASH) and other conditions characterized by chronic oxidative stress.[3][4]

These protocols and notes are designed to provide researchers with the necessary tools to quantify the pharmacodynamic effects of this compound on the NRF2 pathway in a cellular context.

Data Presentation

This compound-Mediated Upregulation of NRF2 Target Genes

The following table summarizes the fold change in the expression of various NRF2 target genes following treatment with this compound. This data has been compiled from RNA-sequencing analysis of liver tissue from mice treated with this compound, which provides a broad overview of the transcriptional response.[1][2] While this data is from an in vivo model, it serves as a valuable reference for expected gene induction. It is recommended that researchers generate cell-line-specific dose-response data.

| Target Gene | Gene Symbol | Function | Fold Change (this compound Treatment vs. Vehicle) |

| NAD(P)H Quinone Dehydrogenase 1 | NQO1 | Detoxification of quinones and reduction of oxidative stress. | Up to 10-fold increase in vivo[2] |

| Heme Oxygenase 1 | HMOX1 | Catalyzes the degradation of heme to produce antioxidants. | Significant Upregulation |

| Glutamate-Cysteine Ligase Catalytic Subunit | GCLC | Rate-limiting enzyme in glutathione synthesis. | Significant Upregulation[2] |

| Glutamate-Cysteine Ligase Modifier Subunit | GCLM | Regulates the activity of GCLC. | Significant Upregulation |

| Glucose-6-Phosphate Dehydrogenase | G6PD | Produces NADPH, a key reductant in antioxidant defense. | Significant Upregulation |

| Glutathione Peroxidase 2 | GPX2 | Catalyzes the reduction of hydrogen peroxide and organic hydroperoxides. | Significant Upregulation[2] |

| Aldo-Keto Reductase Family 1 Member C1 | AKR1C1 | Detoxification of aldehydes and ketones. | Significant Upregulation |

| Glutathione S-Transferase Mu 1 | GSTM1 | Conjugates glutathione to xenobiotics for detoxification. | Significant Upregulation[2] |

Note: The fold-change values are indicative and can vary depending on the experimental system (cell type, this compound concentration, and treatment duration). This table is based on in vivo mouse data from RNA-sequencing studies.[1][2]

Signaling Pathway and Experimental Workflow

NRF2 Signaling Pathway

The following diagram illustrates the mechanism of this compound action on the NRF2 signaling pathway.

Caption: this compound inhibits KEAP1, leading to NRF2 stabilization and target gene transcription.

Experimental Workflow for qPCR Analysis

The diagram below outlines the key steps for analyzing NRF2 target gene expression after this compound treatment.

References

- 1. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional Dynamics of NRF2 Overexpression and KEAP1-NRF2 Inhibitors in Human Cell Line and Primary Lung Cells [mdpi.com]

Application Notes and Protocols: Utilizing S217879 in Primary Human Peripheral Blood Mononuclear Cells (hPBMCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S217879 is a potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor.[1][2] Its mechanism of action relies on the disruption of the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[1][3] This disruption allows NRF2 to translocate to the nucleus and activate the expression of a wide array of antioxidant and anti-inflammatory genes.[3][4][5] In primary human peripheral blood mononuclear cells (hPBMCs), this compound has demonstrated significant anti-inflammatory properties, making it a valuable tool for immunological research and drug development.[1][3]

These application notes provide detailed protocols and expected outcomes for the use of this compound in hPBMC cultures, focusing on its ability to modulate NRF2 target gene expression and inhibit inflammatory responses.

Mechanism of Action: NRF2 Activation

Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. This compound binds to the Kelch domain of KEAP1, preventing its interaction with NRF2.[2] This leads to the stabilization and nuclear accumulation of NRF2, which then binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.

Data Presentation: Quantitative Effects of this compound on hPBMCs

The following tables summarize the quantitative effects of this compound on hPBMCs as reported in the literature.

Table 1: NRF2 Target Gene Activation in hPBMCs

| Parameter | Value | Cell Type | Treatment Duration |

| Nqo1 Gene Expression (EC50) | 16 nM | hPBMCs | 6 hours |

| EC50 (Half-maximal effective concentration) represents the concentration of this compound required to induce a half-maximal increase in Nqo1 gene expression.[3] |

Table 2: Inhibition of LPS-Induced Cytokine Secretion in hPBMCs

| Cytokine | This compound Pre-incubation | Stimulation | Effect |

| IL-1β | 4 hours | 10 ng/ml LPS for 4 hours | Concentration-dependent inhibition |

| IL-6 | 4 hours | 10 ng/ml LPS for 4 hours | Concentration-dependent inhibition |

| MCP-1 | 4 hours | 10 ng/ml LPS for 4 hours | Concentration-dependent inhibition |

| LPS (Lipopolysaccharide) is a potent inflammatory stimulus.[3] |

Experimental Protocols

Protocol 1: Assessment of NRF2 Target Gene Expression in hPBMCs

This protocol details the methodology to assess the effect of this compound on the expression of NRF2 target genes, such as Nqo1, in hPBMCs.

Methodology:

-

hPBMC Isolation: Isolate primary human peripheral blood mononuclear cells from whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Plating: Plate the isolated hPBMCs in a 96-well plate at a density of 150,000 cells per well in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2% Glutamax, and 2% penicillin-streptomycin.[3]

-

This compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). Add the desired concentrations of this compound or vehicle control to the cells.[3]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6 hours.[3]

-

RNA Extraction and RT-qPCR: Following incubation, lyse the cells and extract total RNA using a suitable kit. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of the NRF2 target gene Nqo1 and a stable housekeeping gene for normalization.

-

Data Analysis: Calculate the fold change in Nqo1 expression relative to the vehicle-treated control. Determine the EC50 value by fitting the concentration-response data to a suitable sigmoidal curve.

Protocol 2: Inhibition of LPS-Induced Cytokine Secretion from hPBMCs

This protocol outlines the procedure to evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit the secretion of pro-inflammatory cytokines from LPS-stimulated hPBMCs.

Methodology:

-

hPBMC Isolation and Plating: Isolate and plate hPBMCs as described in Protocol 1.[3]

-

This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO, 0.1%) for 4 hours at 37°C.[3]

-

LPS Stimulation: Following the pre-incubation, stimulate the hPBMCs with lipopolysaccharide (LPS) at a final concentration of 10 ng/ml for 4 hours.[3] Include appropriate controls (unstimulated cells, LPS-stimulated cells with vehicle).

-

Supernatant Collection: After the stimulation period, centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the levels of secreted cytokines (e.g., IL-1β, IL-6, and MCP-1) in the supernatants using a multiplex immunoassay (e.g., MagPix) or individual ELISAs according to the manufacturer's instructions.[3]

-

Data Analysis: Compare the cytokine levels in the this compound-treated, LPS-stimulated wells to the vehicle-treated, LPS-stimulated wells to determine the concentration-dependent inhibitory effect of this compound.

Concluding Remarks

This compound serves as a valuable research tool for investigating the role of the NRF2 pathway in human immune cells. The protocols provided herein offer a framework for studying its effects on gene expression and inflammatory responses in hPBMCs. Researchers can adapt these methods to explore the impact of this compound on other cellular functions and in various disease models.

References

- 1. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | NRF2 activator | Probechem Biochemicals [probechem.com]